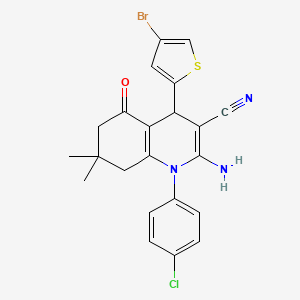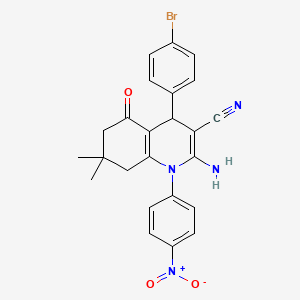![molecular formula C24H19BrN2O6 B11545071 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11545071.png)
4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-BROMOBENZOATE is a complex organic compound that features a variety of functional groups, including a benzodioxin ring, a formamido group, and a bromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-BROMOBENZOATE typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of the Formamido Group: The formamido group can be introduced by reacting the benzodioxin derivative with formamide under controlled conditions.
Coupling with 3-Bromobenzoic Acid: The final step involves coupling the formamido-substituted benzodioxin with 3-bromobenzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and formamido groups.
Reduction: Reduction reactions can target the formamido group, converting it to an amine.
Substitution: The bromine atom in the bromobenzoate moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids and aldehydes.
Reduction: Products typically include primary amines.
Substitution: A variety of substituted benzoates can be formed, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The benzodioxin ring is a common motif in many bioactive molecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-BROMOBENZOATE likely involves interactions with specific molecular targets such as enzymes or receptors. The benzodioxin ring and formamido group may facilitate binding to these targets, leading to modulation of their activity. Pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin ring but lacks the formamido and bromobenzoate groups.
2,3-Dihydro-1,4-benzodioxin-6-amine: Contains the benzodioxin ring and an amine group, but lacks the formamido and bromobenzoate groups.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Contains the benzodioxin ring and a carboxylic acid group, but lacks the formamido and bromobenzoate groups.
Uniqueness
The uniqueness of 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-BROMOBENZOATE lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H19BrN2O6 |
|---|---|
Molecular Weight |
511.3 g/mol |
IUPAC Name |
[4-[(E)-(2,3-dihydro-1,4-benzodioxine-3-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C24H19BrN2O6/c1-30-21-11-15(9-10-20(21)33-24(29)16-5-4-6-17(25)12-16)13-26-27-23(28)22-14-31-18-7-2-3-8-19(18)32-22/h2-13,22H,14H2,1H3,(H,27,28)/b26-13+ |
InChI Key |
HOEHPMXEHHZZKH-LGJNPRDNSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2COC3=CC=CC=C3O2)OC(=O)C4=CC(=CC=C4)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2COC3=CC=CC=C3O2)OC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11544989.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B11544992.png)
![Ethyl 4-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11545000.png)
![Indeno[2,1-c]pyridine, 3,7-dimethyl-9-phenylimino-](/img/structure/B11545025.png)
![4-methoxy-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11545031.png)

![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-3-[(4-chlorophenyl)sulfanyl]propanehydrazide](/img/structure/B11545041.png)
![Ethyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11545049.png)
![N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11545060.png)

![Ethyl 2-amino-5'-bromo-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11545067.png)
![2,4-Dichloro-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11545080.png)
![Ethyl 2-(butyrylamino)-2-[4-chloro-2-(trifluoromethyl)anilino]-3,3,3-trifluoropropanoate](/img/structure/B11545082.png)
![N'-[(E)-1H-indol-3-ylmethylidene]decane-1-sulfonohydrazide](/img/structure/B11545086.png)
